Asivatrep is a novel compound classified as a potent and selective antagonist of the transient receptor potential vanilloid subfamily V member 1 (TRPV1) receptor. This receptor is critically involved in the mechanisms of itch and inflammation, particularly in conditions like atopic dermatitis. Asivatrep is being developed primarily for topical applications to alleviate symptoms associated with atopic dermatitis, including pruritus and skin inflammation. Its molecular formula is C21H22F5N3O3S, and it is known by the synonym PAC-14028 .
Asivatrep functions primarily through its interaction with TRPV1 receptors. By binding to these receptors, it inhibits their activation, which is typically triggered by inflammatory mediators such as capsaicin. This inhibition leads to a reduction in calcium ion influx into cells, thereby decreasing neuronal excitability associated with itch and pain sensations. The specific
The biological activity of Asivatrep has been evaluated in clinical trials focusing on its efficacy in treating atopic dermatitis. In a phase 3 double-blind study involving patients aged 12 years and older, Asivatrep demonstrated significant improvements in clinical outcomes compared to a vehicle control. Notably, 36% of patients treated with Asivatrep achieved an Investigator's Global Assessment score of 0 or 1 at week 8, compared to 12.8% in the control group . Additionally, the mean percentage reduction in the Eczema Area and Severity Index score was significantly greater in the Asivatrep group (44.3%) than in the control group (21.4%) at the same time point .
The synthesis of Asivatrep involves several steps typical for small molecule drug development. While specific details about its synthetic pathway are proprietary, it generally includes:
Asivatrep is primarily indicated for the treatment of atopic dermatitis, a chronic inflammatory skin condition characterized by dry, itchy skin. Its applications extend to other dermatological conditions where TRPV1 activation plays a role, including:
Interaction studies involving Asivatrep have focused on its safety profile and potential drug interactions. Clinical trials have reported minimal adverse effects, with common reactions including nasopharyngitis and urticaria . Importantly, studies have indicated that Asivatrep does not increase the risk of skin tumorigenesis when used topically, which is crucial for long-term treatment considerations .
Asivatrep shares its mechanism of action as a TRPV1 antagonist with several other compounds. Below are some similar compounds along with a brief comparison highlighting Asivatrep's uniqueness:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| PAC-14028 | TRPV1 antagonist | Atopic dermatitis | Selective for TRPV1; well-tolerated |
| Capsaicin | TRPV1 agonist | Pain relief | Initially activates TRPV1 before desensitization |
| JNJ-40346527 | TRPV1 antagonist | Chronic pain | Dual-action on other receptors |
| AMG-517 | TRPV1 antagonist | Pain management | Potent but less selective |
Asivatrep's selectivity and favorable safety profile make it particularly promising for targeted therapies in dermatological applications compared to other compounds that may have broader or less favorable side effects.
Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization of Asivatrep [1] [2]. This powerful method provides detailed molecular information through the analysis of nuclear spin interactions in magnetic fields [3]. For pharmaceutical compounds like Asivatrep, NMR spectroscopy offers unparalleled capabilities in structure confirmation and elucidation [4].
The NMR characterization of Asivatrep involves multiple nuclei, with proton Nuclear Magnetic Resonance (¹H NMR) being the primary technique for structural verification [5] [6]. The compound's complex structure, containing fluorinated aromatic rings, a methanesulfonamido group, and a propyl-substituted pyridine moiety, generates distinctive chemical shift patterns that serve as molecular fingerprints [7] [8]. The presence of five fluorine atoms in the molecular formula C₂₁H₂₂F₅N₃O₃S necessitates ¹⁹F NMR analysis to characterize the fluorine environments, particularly the difluoro substitution on the phenyl ring and the trifluoromethyl group on the pyridine ring [9] [8].
The stereochemistry of Asivatrep, specifically the (R)-configuration at the chiral center, requires careful NMR analysis to confirm the absolute configuration [7] [10]. Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about spatial relationships between protons, confirming the three-dimensional structure and conformational preferences [11].
Infrared spectroscopy provides essential information about the functional groups present in Asivatrep through the analysis of molecular vibrations [13] [14]. The compound's structure contains several characteristic functional groups that produce distinctive infrared absorption bands: the amide carbonyl group typically appears around 1650-1680 cm⁻¹, the sulfonamide group shows characteristic absorptions around 1300-1350 cm⁻¹ for sulfur-oxygen stretching, and the aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region [13] [15].
The presence of fluorine substituents in Asivatrep introduces unique spectroscopic features, with carbon-fluorine stretching vibrations typically appearing in the 1000-1300 cm⁻¹ region [16]. The multiple fluorine atoms, including both the difluoro substitution pattern and the trifluoromethyl group, create complex fingerprint regions that aid in compound identification and purity assessment [15]. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy proves particularly valuable for solid-state analysis of Asivatrep, eliminating the need for sample preparation while providing high-quality spectral data [14] [15].
Ultraviolet-visible spectroscopy characterizes the electronic transitions in Asivatrep, particularly those associated with the aromatic chromophores [17] [18]. The compound's conjugated pyridine and substituted phenyl rings contribute to absorption in the ultraviolet region, typically between 250-350 nanometers [19] [16]. The extent of conjugation and the electron-withdrawing effects of the fluorine substituents influence the absorption maxima and extinction coefficients [20].
Mass spectrometry provides definitive molecular weight determination and structural information for Asivatrep through ionization and fragmentation analysis [21] [22]. The technique's ability to determine exact molecular mass (491.130204 Da) with high precision confirms the molecular formula C₂₁H₂₂F₅N₃O₃S and distinguishes Asivatrep from closely related compounds [7] [10].
Electrospray ionization mass spectrometry (ESI-MS) represents the preferred ionization method for Asivatrep analysis due to the compound's polar functional groups and moderate molecular weight [22] [23]. The protonated molecular ion [M+H]⁺ at m/z 492 serves as the primary diagnostic ion, while adduct ions with sodium [M+Na]⁺ and potassium [M+K]⁺ may also be observed depending on solution conditions [21] [24].
Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that provide structural confirmation and aid in impurity identification [21] [22]. The fragmentation of Asivatrep typically involves cleavage at the amide bond, loss of the trifluoromethyl group, and fragmentation of the aromatic rings. These fragmentation patterns create unique spectral fingerprints that enable unambiguous identification even in complex matrices [23] [24].
High-resolution mass spectrometry using Fourier transform instruments provides exceptional mass accuracy and resolving power for Asivatrep analysis [24]. This capability enables determination of elemental composition from accurate mass measurements and facilitates identification of unknown impurities or metabolites through database searching and molecular formula generation [24].
X-ray crystallography represents the gold standard for determining the three-dimensional atomic structure of Asivatrep in the solid state [25] [26]. This technique provides unambiguous confirmation of molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern crystal packing [27] [28].
The crystallographic analysis of Asivatrep requires the preparation of suitable single crystals through controlled crystallization processes [26] [28]. Various crystallization conditions, including different solvents, temperatures, and concentration gradients, may be explored to obtain crystals of sufficient quality for X-ray diffraction studies [29] [27]. The resulting crystal structure provides definitive proof of the molecular conformation and stereochemistry [25] [30].
Structural data obtained from X-ray crystallography includes precise atomic coordinates, thermal displacement parameters, and crystal packing arrangements [26] [27]. For Asivatrep, this information confirms the (E)-configuration of the double bond in the propyl side chain, the (R)-configuration at the chiral center, and the spatial relationships between the various aromatic rings [7] [8].
Crystallographic studies also reveal important information about intermolecular interactions, including hydrogen bonding patterns, π-π stacking interactions, and van der Waals contacts [30] [31]. These interactions influence the physical properties of Asivatrep, including its melting point, solubility characteristics, and potential for polymorphism [32] [33].
High-Performance Liquid Chromatography serves as the primary chromatographic technique for Asivatrep analysis, providing separation, identification, and quantification capabilities [34] [35]. The compound's moderate polarity and multiple functional groups make it well-suited for reverse-phase chromatography using C18 stationary phases [36] [37].
The chromatographic behavior of Asivatrep is influenced by its molecular structure, particularly the lipophilic aromatic regions and the polar functional groups [35] [38]. Typical mobile phase systems employ acetonitrile-water or methanol-water gradients with appropriate buffer systems to maintain consistent retention and peak shape [37] [39]. The compound's pKa values, influenced by the sulfonamide and pyridine functionalities, affect its chromatographic retention under different pH conditions [36].
Method development for Asivatrep analysis involves optimization of multiple parameters: column selection, mobile phase composition, gradient program, flow rate, and detection wavelength [34] [36]. The resulting validated methods must demonstrate specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonisation guidelines [40] [38].
Chromatographic purity analysis of Asivatrep employs isocratic or gradient elution systems designed to separate the main component from potential impurities and degradation products [37] [41]. Related substance analysis requires sufficient resolution between Asivatrep and structurally similar compounds that may arise during synthesis or storage [35] [11]. The technique's ability to detect trace impurities at levels as low as 0.05% makes it indispensable for pharmaceutical quality control [36] [38].
Chiral chromatography may be employed to confirm the enantiomeric purity of Asivatrep, given its single chiral center [40] [11]. Chiral stationary phases or chiral mobile phase additives enable separation and quantification of potential enantiomeric impurities, ensuring compliance with regulatory requirements for single-enantiomer drugs [42] [43].